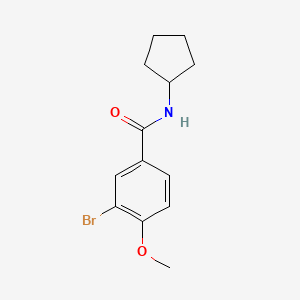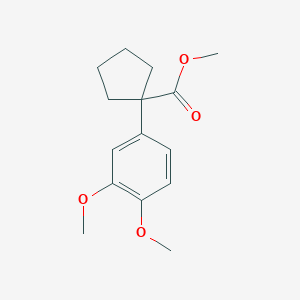
1-(3-methoxybenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and antipsychotic properties.
科学研究应用
1-(3-methoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-(3-methoxybenzyl)-4-phenylpiperazine is not yet fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This may explain its antidepressant and anxiolytic effects. This compound has also been found to modulate the activity of dopamine and norepinephrine, which may explain its antipsychotic properties.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may explain its antidepressant and antipsychotic effects. In addition, this compound has been found to decrease the activity of the HPA axis, which is involved in the stress response. This may explain its anxiolytic effects.
实验室实验的优点和局限性
One advantage of using 1-(3-methoxybenzyl)-4-phenylpiperazine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on 1-(3-methoxybenzyl)-4-phenylpiperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. In addition, the development of more efficient synthesis methods for this compound could facilitate its use in future research. Finally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various psychiatric and neurological disorders.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential therapeutic applications in the treatment of psychiatric and neurological disorders. Research has shown that this compound has antidepressant, anxiolytic, and antipsychotic properties, as well as neuroprotective effects. While the exact mechanism of action of this compound is not yet fully understood, it is believed to act as a serotonin receptor agonist. Further research is needed to determine the full potential of this compound and its applications in the field of medicine.
合成方法
The synthesis of 1-(3-methoxybenzyl)-4-phenylpiperazine involves the reaction of 1-(3-methoxybenzyl)piperazine with phenylmagnesium bromide. The resulting compound is then purified through recrystallization. The yield of this compound obtained through this method is typically around 50%.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDPQPOZOHIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


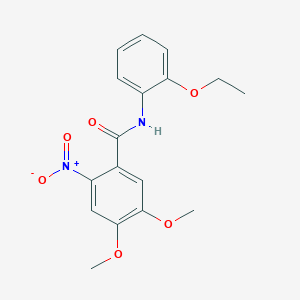
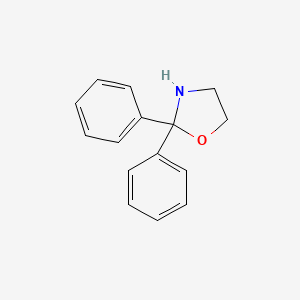
![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
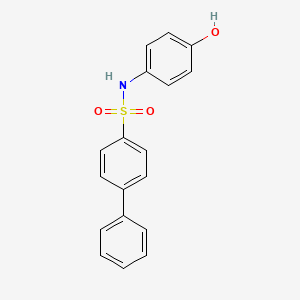
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)


![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)
